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Abstract: The modified nucleoside Queuosine (Q) is a critical component of transfer RNAs
(tRNAs) that enhances the fidelity and efficiency of protein translation.[1] Humans cannot
synthesize the precursor, queuine (q), de novo and must acquire it from their diet and gut
microbiome.[2][3] For decades, the specific mechanism for the cellular uptake of queuine and
queuosine remained elusive.[1][2] This document details the seminal research that identified
the solute carrier family member SLC35F2 as the primary and high-specificity transporter for
both queuine and queuosine in humans.[1][2][4] This discovery has significant implications for
understanding a range of pathophysiological conditions, including neurological disorders and
cancer.[1][4]

The Challenge: An Elusive Transporter

Queuine is salvaged from the gut and distributed to various tissues, where it is incorporated
into the wobble position of tRNAs for specific amino acids (histidine, tyrosine, aspartate, and
asparagine).[1][2] Early studies hinted at a selective, mitogenically regulated transporter, but its
molecular identity was unknown.[1][2] The absence of this key molecular player hampered a
deeper understanding of how intracellular queuine and queuosine levels are maintained and
the consequences of their deficiency.

The Breakthrough: A Multi-pronged Approach
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The identification of SLC35F2 was the culmination of a systematic investigation that combined
bioinformatics, genetic validation across species, and detailed biochemical characterization in
human cells.[1][2][4]

The logical flow of the research leading to the identification and validation of SLC35F2 is
outlined below.
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Caption: Logical workflow for the identification and validation of SLC35F2.

Key Experimental Protocols
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The following sections provide detailed methodologies for the pivotal experiments that
confirmed SLC35F2 as the human queuosine transporter.

o Objective: To determine if SLC35F2 is essential for queuosine uptake in human cells.

e Cell Line: Human Hela cells.

o Methodology:
o CRISPR-Cas9 technology was employed to generate SLC35F2 knockout (KO) cell lines.
o Candidate KO clones were isolated and cultured.

o Cells (Wild-Type and KO clones) were incubated with either 25 nM queuosine (Q) or 25
nM queuine (q) for 6 hours.

o Total RNA was extracted from the cells.

o The Q-modification status of tRNAHis was analyzed by Acryloyl-aminophenylboronic acid
(APB) Northern blotting. This technique separates Q-modified tRNA from unmodified
tRNA, as the boronic acid moiety binds to the diol group of queuosine.

« Objective: To quantify the uptake of queuine and queuosine and determine the kinetic
parameters of transport.

o Methodology:

o Wild-Type and SLC35F2-KO Hela cells were seeded in 24-well plates.

[¢]

Cells were incubated with varying concentrations of [3H]-labeled queuine.

[e]

Uptake was stopped at specific time points by washing the cells with ice-cold phosphate-
buffered saline (PBS).

[e]

Cells were lysed, and the incorporated radioactivity was measured using a scintillation
counter.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b110006?utm_src=pdf-body
https://www.benchchem.com/product/b110006?utm_src=pdf-body
https://www.benchchem.com/product/b110006?utm_src=pdf-body
https://www.benchchem.com/product/b110006?utm_src=pdf-body
https://www.benchchem.com/product/b110006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Kinetic parameters (Km and Vmax) were determined by fitting the uptake data to the
Michaelis-Menten equation.

o Objective: To assess the specificity of SLC35F2 for queuine and queuosine.
o Methodology:
o Hela cells were incubated with a fixed concentration of [3H]-queuine.

o Simultaneously, cells were exposed to a large excess (e.g., 100-fold molar excess) of
unlabeled potential competitors, including canonical ribonucleosides (adenosine,
guanosine, cytidine, uridine) and ribonucleobases.

o The uptake of [3H]-queuine was measured as described above. A significant reduction in
radiolabel uptake in the presence of an unlabeled compound indicates competition for the
same transporter.

e Objective: To determine the subcellular localization of the SLC35F2 protein.
o Methodology:

o An epitope-tagged (e.g., HA-tag) version of SLC35F2 was ectopically expressed in HelLa
cells.

o Cells were fixed and permeabilized.

o The tagged SLC35F2 protein was detected using a primary antibody against the epitope
tag, followed by a fluorescently labeled secondary antibody.

o Cells were co-stained with markers for specific organelles, such as the Golgi apparatus
and the plasma membrane.

o Images were acquired using confocal microscopy to visualize the protein's location.

Quantitative Data Summary

The functional characterization of SLC35F2 yielded precise kinetic parameters for queuine and
queuosine transport.
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Cell Type

Substrate

Transporter(s)

Km (nM)

Notes

HelLa (Wild-
Type)

Queuine (q)

SLC35F2 (High-
affinity) &
Unknown (Low-

affinity)

67 & 259

Demonstrates
two distinct
transport
systems for the

gueuine base.[1]

[2]

HeLa (Wild-
Type)

Queuosine (Q)

SLC35F2

174

SLC35F2
appears to be
the sole
transporter for
the queuosine

nucleoside.[1][2]

HelLa (SLC35F2-
KO)

Queuine (q)

Unknown (Low-

affinity)

259

The high-affinity
component of
gueuine
transport is lost
upon SLC35F2
knockout.[1][2]

HeLa (SLC35F2-
KO)

Queuosine (Q)

None

N/A

Transport of
gueuosine is
completely
abrogated,
confirming
SLC35F2 as the

sole transporter.

[1]

Key Findings and Their Implications

The identification of SLC35F2 as the human queuosine transporter represents a landmark

discovery with far-reaching implications.

The research definitively established that SLC35F2 is a high-specificity transporter for both

queuine and its nucleoside form, queuosine.[1][4] It functions as the sole transporter for
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queuosine and the primary high-affinity transporter for queuine in human Hela cells.[1][2]
Competition assays confirmed that SLC35F2 does not transport other canonical nucleosides or
bases, highlighting its specificity.[1][4] Immunofluorescence studies revealed that SLC35F2
localizes to the cell membrane and the Golgi apparatus, consistent with its role in nutrient
import and intracellular trafficking.[1][2]
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Caption: Cellular uptake pathway for queuine and queuosine via SLC35F2.

The discovery that SLC35F2, a known oncogene, is the primary transporter for queuine and
queuosine provides a crucial link between nutrient uptake and cancer biology.[1][4] This
finding opens new avenues for therapeutic intervention.

o Cancer Therapeutics: Targeting SLC35F2 could potentially starve cancer cells of queuosine,
a nutrient that may be critical for their rapid proliferation and survival.

» Neurological Disorders: Given the role of queuosine in neurological function, understanding
its transport mechanism is vital for investigating and potentially treating related disorders.[1]

e Microbiome-Host Interaction: SLC35F2 is a key mediator of the interaction between the gut
microbiome (which produces queuine) and human physiology, influencing the translatome in
response to microbial signals.[3]

This foundational work provides the necessary tools and molecular identity to explore the
regulation of queuosine homeostasis and its impact on human health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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